molecular formula C11H13BrO2S B12070726 1-Bromo-4-((cyclobutylmethyl)sulfonyl)benzene

1-Bromo-4-((cyclobutylmethyl)sulfonyl)benzene

Cat. No.: B12070726
M. Wt: 289.19 g/mol
InChI Key: HCILDHGLNORFTF-UHFFFAOYSA-N
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Description

1-Bromo-4-((cyclobutylmethyl)sulfonyl)benzene is an organic compound featuring a benzene ring substituted with a bromine atom and a cyclobutylmethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-((cyclobutylmethyl)sulfonyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by sulfonylation. The bromination typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The sulfonylation step can be achieved using cyclobutylmethyl sulfone in the presence of a base like sodium hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring can enhance the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-((cyclobutylmethyl)sulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Formation of various substituted benzene derivatives.

    Oxidation and Reduction: Conversion to sulfoxides or sulfones.

    Coupling Reactions:

Scientific Research Applications

1-Bromo-4-((cyclobutylmethyl)sulfonyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-((cyclobutylmethyl)sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and sulfonyl group influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. The compound can form intermediates that undergo further transformations, leading to the formation of various products .

Comparison with Similar Compounds

  • 1-Bromo-4-(methylsulfonyl)benzene
  • 4-Bromobenzenesulfonyl chloride
  • 1-Bromo-4-(trifluoromethoxy)benzene

Comparison: 1-Bromo-4-((cyclobutylmethyl)sulfonyl)benzene is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds, making it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C11H13BrO2S

Molecular Weight

289.19 g/mol

IUPAC Name

1-bromo-4-(cyclobutylmethylsulfonyl)benzene

InChI

InChI=1S/C11H13BrO2S/c12-10-4-6-11(7-5-10)15(13,14)8-9-2-1-3-9/h4-7,9H,1-3,8H2

InChI Key

HCILDHGLNORFTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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